molecular formula C6H5BrN2O B2434729 N-(6-bromopyridin-2-yl)formamide CAS No. 1451186-66-5

N-(6-bromopyridin-2-yl)formamide

Cat. No.: B2434729
CAS No.: 1451186-66-5
M. Wt: 201.023
InChI Key: VSPAEIUHNLMTQO-UHFFFAOYSA-N
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Description

N-(6-bromopyridin-2-yl)formamide is a chemical compound with the molecular formula C6H5BrN2O It is a derivative of formamide where the hydrogen atom is replaced by a 6-bromo-2-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(6-bromopyridin-2-yl)formamide can be synthesized through various synthetic routes. One common method involves the reaction of 6-bromo-2-pyridinecarboxylic acid with formamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromopyridin-2-yl)formamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

N-(6-bromopyridin-2-yl)formamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-bromopyridin-2-yl)formamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(6-bromopyridin-2-yl)formamide can be compared with other similar compounds such as:

    N-(Pyridin-2-yl)formamide: Similar structure but without the bromine atom.

    3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom but has a different core structure.

    N-(6-chloro-2-pyridinyl)formamide: Similar structure with a chlorine atom instead of bromine.

Properties

IUPAC Name

N-(6-bromopyridin-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-2-1-3-6(9-5)8-4-10/h1-4H,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPAEIUHNLMTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To acetic anhydride (1.5 mL) was added dropwise formic acid (0.73 mL) under ice-cooling, and the mixture was stirred at 55° C. for 45 min. The mixture was allowed to be warmed to room temperature, tetrahydrofuran (20 mL) was added thereto, and a solution of 6-bromopyridin-2-amine (1.00 g) in tetrahydrofuran (10 mL) was added dropwise thereto over 3 min under ice-cooling. The reaction mixture was stirred at room temperature for 1.5 hr. The reaction solution was concentrated under reduced pressure, and the obtained white solid was subjected to azeotropy with toluene, and washed with hexane to give the title compound (1.1 g).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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